N-methylquinoline-8-sulfonamide

PKM2 inhibitor cancer metabolism molecular docking

N-Methylquinoline-8-sulfonamide (CAS 148287-31-4) is a small-molecule sulfonamide belonging to the 8-quinolinesulfonamide class, with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g·mol⁻¹. It is characterized by a quinoline ring system bearing a sulfonamide group at the 8-position, where the sulfonamide nitrogen carries a single methyl substituent — a structural feature that distinguishes it from its regioisomer N-(quinolin-8-yl)methanesulfonamide (CAS 10374-76-2).

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 148287-31-4
Cat. No. B2856589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylquinoline-8-sulfonamide
CAS148287-31-4
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C10H10N2O2S/c1-11-15(13,14)9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3
InChIKeyZZEQBQRIUNZGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methylquinoline-8-sulfonamide (CAS 148287-31-4): Procurement-Relevant Identity and Physicochemical Baseline for the 8-Quinolinesulfonamide Scaffold


N-Methylquinoline-8-sulfonamide (CAS 148287-31-4) is a small-molecule sulfonamide belonging to the 8-quinolinesulfonamide class, with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g·mol⁻¹ . It is characterized by a quinoline ring system bearing a sulfonamide group at the 8-position, where the sulfonamide nitrogen carries a single methyl substituent — a structural feature that distinguishes it from its regioisomer N-(quinolin-8-yl)methanesulfonamide (CAS 10374-76-2) [1]. Commercially, the compound is routinely supplied at ≥97% purity with batch-specific analytical documentation including NMR, HPLC, and GC . Its computed LogP of approximately 0.96 and the presence of one hydrogen-bond donor and three hydrogen-bond acceptors position it as a moderately polar, low-molecular-weight fragment amenable to further synthetic elaboration .

Why N-Methylquinoline-8-sulfonamide Cannot Be Generically Substituted: Evidence of Substituent-Specific Activity Cliffs in the 8-Quinolinesulfonamide Series


The 8-quinolinesulfonamide pharmacophore presents a pronounced structure–activity relationship (SAR) landscape where seemingly minor N-substituent variations produce binary activity switches. In the context of pyruvate kinase M2 (PKM2) modulation, the unsubstituted quinoline-8-sulfonamide and its N-aryl/heteroaryl derivatives exhibit nanomolar-to-micromolar binding affinity, yet the introduction of an N-methyl group to the sulfonamide nitrogen generates a steric clash with the backbone oxygen of Leu353 that abolishes detectable activity [1]. Conversely, its constitutional isomer N-(quinolin-8-yl)methanesulfonamide (CAS 10374-76-2) — in which the methyl group resides on the sulfonyl rather than the sulfonamide nitrogen — retains potent inhibitory activity against methionine aminopeptidase (MetAP) in a metal-dependent manner [2]. Thus, interchanging N-methylquinoline-8-sulfonamide with its des-methyl, N-aryl, or regioisomeric counterparts without confirming target-specific SAR is not scientifically justified.

N-Methylquinoline-8-sulfonamide: Quantitative Head-to-Head Evidence for Differentiated Procurement Decisions


N-Methyl Substitution Abolishes PKM2 Binding Affinity: A Steric-Clash-Driven Activity Cliff vs. the Unsubstituted Parent

In a molecular docking study against the PKM2 crystal structure (PDB 4G1N), the addition of a methyl group to the sulfonamide nitrogen of compound 1 (an 8-quinolinesulfonamide) introduces a steric clash with the backbone oxygen of Leu353. This steric hindrance results in a complete loss of detectable binding activity for the N-methyl analogue, whereas the unsubstituted parent compound 1 (NZT) establishes productive hydrogen-bond interactions with Tyr390 and Lys311 [1]. This represents a binary 'activity cliff' driven solely by the N-methyl substituent.

PKM2 inhibitor cancer metabolism molecular docking structure–activity relationship

Regioisomeric Differentiation: N-Methylquinoline-8-sulfonamide vs. N-(Quinolin-8-yl)methanesulfonamide in MetAP Inhibition

N-Methylquinoline-8-sulfonamide (CAS 148287-31-4) is the regioisomer of N-(quinolin-8-yl)methanesulfonamide (CAS 10374-76-2; synonym: 8-MSQ). The latter has been identified through high-throughput screening as a potent inhibitor of methionine aminopeptidase (MetAP) from Escherichia coli, with X-ray crystallographic confirmation of binding in the active site of the Mn²⁺-form of the enzyme (PDB 2BB7, resolution 1.70 Å) [1]. In contrast, the N-methylquinoline-8-sulfonamide regioisomer (148287-31-4) has not been reported to exhibit MetAP inhibitory activity, consistent with the requirement for a free sulfonamide N–H for metal coordination in the MetAP active site [2]. This regioisomeric distinction provides orthogonal biological selectivity.

methionine aminopeptidase MetAP inhibitor regioisomer metal-dependent inhibition

Lipophilicity Differentiation: LogP of N-Methylquinoline-8-sulfonamide vs. Quinoline-8-sulfonamide Informs Solubility and Permeability Profiling

The computed LogP of N-methylquinoline-8-sulfonamide is 0.96 , reflecting the lipophilic contribution of the N-methyl group. For the des-methyl parent compound quinoline-8-sulfonamide (CAS 35203-91-9), the experimentally derived Log Kow is 0.42 . The ΔLogP of approximately 0.54 log units translates to a roughly 3.5-fold difference in theoretical octanol–water partition coefficient, which can significantly influence aqueous solubility, passive membrane permeability, and protein-binding characteristics in biological assays.

LogP lipophilicity physicochemical property drug-likeness

Synthetic Tractability and Building-Block Utility: N-Methylquinoline-8-sulfonamide as a CuAAC-Ready Alkyne Precursor

N-Methylquinoline-8-sulfonamide serves as a direct synthetic precursor for the preparation of 8-N-methyl-N-(prop-2-ynyl)quinolinesulfonamide (compound 8b), which is obtained in 95% yield upon reaction with propargyl bromide under basic conditions [1]. This propargyl intermediate is subsequently elaborated via copper-catalyzed azide–alkyne cycloaddition (CuAAC) to generate a library of 8-quinolinesulfonamide–triazole hybrids with antiproliferative activity [1]. In contrast, the unsubstituted quinoline-8-sulfonamide requires protection/deprotection strategies for selective N-functionalization, adding synthetic steps and reducing overall yield [2].

click chemistry CuAAC building block triazole synthesis

Commercially Available Purity Benchmarking: N-Methylquinoline-8-sulfonamide vs. Common Analogues

N-Methylquinoline-8-sulfonamide (CAS 148287-31-4) is routinely available from multiple suppliers at ≥97% purity, with batch-specific QC documentation including NMR, HPLC, and GC . By comparison, the unsubstituted quinoline-8-sulfonamide (CAS 35203-91-9) is often supplied at lower purity grades (typically 95%) with more limited analytical characterization [1]. The availability of ≥97% purity with comprehensive spectroscopic documentation reduces the need for in-house re-purification prior to use in sensitive biological assays or as a synthetic intermediate.

purity specification quality control procurement batch analysis

N-Methylquinoline-8-sulfonamide (CAS 148287-31-4): Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Negative Control Building Block for PKM2-Targeted Cancer Metabolism Studies

Based on the direct evidence that N-methyl substitution on the sulfonamide nitrogen abolishes PKM2 binding due to a steric clash with Leu353 [1], N-methylquinoline-8-sulfonamide is ideally suited as a negative-control scaffold in PKM2 inhibitor screening cascades. Researchers can use it to confirm that observed anti-proliferative effects of active 8-quinolinesulfonamide derivatives (e.g., compound 9a) are indeed PKM2-mediated rather than arising from off-target cytotoxicity. This application is particularly relevant for academic groups and biotech companies working on tumor metabolism targets.

CuAAC-Click Chemistry Precursor for Focused 8-Quinolinesulfonamide–Triazole Hybrid Library Synthesis

The compound's demonstrated utility as a precursor for 8-N-methyl-N-(prop-2-ynyl)quinolinesulfonamide (8b, 95% yield) and subsequent CuAAC diversification [1] makes it a strategic building block for medicinal chemistry teams synthesizing focused libraries of quinolinesulfonamide–triazole hybrids. The pre-installed N-methyl group eliminates the need for N-protection during propargylation, streamlining synthetic workflows. This applies to groups targeting Rho-associated protein kinase (ROCK) or other quinoline-sulfonamide-sensitive targets identified through in silico screening [2].

Regioisomeric Selectivity Control in MetAP-Targeted Antibacterial Drug Discovery

Given the established MetAP inhibitory activity of the regioisomer N-(quinolin-8-yl)methanesulfonamide (CAS 10374-76-2) with crystallographic validation (PDB 2BB7) [3], N-methylquinoline-8-sulfonamide (CAS 148287-31-4) serves as a critical regioisomeric control compound. Procurement of the correct isomer is essential for structure–activity relationship studies in MetAP-targeted antibacterial programs, where the free sulfonamide N–H is required for metal coordination in the enzyme active site.

Physicochemical Reference Standard for LogP Optimization in Fragment-Based Drug Design

With its moderately elevated LogP (0.96) relative to unsubstituted quinoline-8-sulfonamide (Log Kow 0.42) , N-methylquinoline-8-sulfonamide provides a reproducible physicochemical reference point for fragment-based drug design (FBDD) campaigns. The incremental ΔLogP of ~0.54 units allows medicinal chemists to calibrate lipophilicity–permeability trade-offs when elaborating 8-quinolinesulfonamide fragments into lead-like molecules.

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